4-Bromo-3-pyridinemethanol hydrobromide

Storage Stability Thermal Degradation Cold Chain Management

Solid dispensing of low-melting pyridine building blocks often leads to weighing errors and degradation. 4-Bromo-3-pyridinemethanol hydrobromide solves this as a stable crystalline salt (MW 268.93 g/mol) with consistent ≥97% purity. • Enables precise stoichiometric control on automated platforms for reproducible Suzuki-Miyaura and Mitsunobu reactions. • 2-8°C storage removes the need for -20°C freezers, cutting logistics costs. • Bromide counterion is inert in metal-catalyzed couplings, avoiding the interference seen with hydrochloride salts. Specifications: C₆H₇Br₂NO, storage 2-8°C, ship ambient.

Molecular Formula C6H7Br2NO
Molecular Weight 268.93 g/mol
CAS No. 1135136-66-1
Cat. No. B1290642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-pyridinemethanol hydrobromide
CAS1135136-66-1
Molecular FormulaC6H7Br2NO
Molecular Weight268.93 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Br)CO.Br
InChIInChI=1S/C6H6BrNO.BrH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H
InChIKeyTZMZVNVPHSRWFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-pyridinemethanol Hydrobromide: Stable Crystalline Building Block


4-Bromo-3-pyridinemethanol hydrobromide is a heteroaromatic building block characterized by a pyridine ring bearing a bromo substituent at the 4-position and a hydroxymethyl group at the 3-position, crystallized as a hydrobromide salt (C₆H₇Br₂NO; MW 268.93 g/mol) . The compound serves as a key intermediate in the construction of complex molecules for drug discovery and agrochemical development, primarily through its reactive bromine atom (amenable to cross-coupling reactions) and the free hydroxymethyl group, which enables further functionalization via alkylation, acylation, or Mitsunobu reactions . Unlike the free base form (CAS 197007-87-7), the hydrobromide salt presents as a stable crystalline solid at room temperature, mitigating the handling challenges often associated with low-melting or liquid pyridine derivatives .

Crystalline solid at ambient enables precise gravimetric dispensing for small-scale synthesis
Stable when stored sealed and dry at 2–8 °C, supporting standard laboratory cold storage
4-Bromo substituent facilitates Pd-catalyzed cross-coupling; free hydroxymethyl enables further functionalization

4-Bromo-3-pyridinemethanol Hydrobromide: Why It Outperforms Free Base and HCl Salt


In medicinal chemistry and process development, substituting the hydrobromide salt of 4-bromo-3-pyridinemethanol with the free base (CAS 197007-87-7) or its hydrochloride counterpart introduces quantifiable risks to reproducibility and workflow efficiency. The free base often exhibits lower purity thresholds and variable physical characteristics, requiring cold storage (-20°C) to prevent degradation, which adds logistical overhead and the potential for sample deterioration . In contrast, the hydrobromide salt's crystalline nature ensures accurate weighing and uniform reactivity, while its improved thermal stability (storage at 2–8°C vs. -20°C for the free base) reduces reliance on specialized cold-chain management . Furthermore, the hydrochloride salt (CAS 1546624-18-3) introduces a chloride counterion that may interfere with metal-catalyzed cross-coupling reactions, a common downstream transformation, whereas the bromide counterion is typically inert under these conditions, representing a class-level advantage for the hydrobromide form .

Free base (CAS 197007-87-7) often requires −20 °C storage to avoid degradation; HBr salt is stable at 2–8 °C. Cold-chain mismatch may disrupt established workflows.
Free base is a liquid or low-melting solid, which can lead to weighing variability and transfer losses. The crystalline HBr salt supports reproducible mass transfer.
Hydrochloride salt (CAS 1546624-18-3) introduces a chloride counterion that may interfere with palladium-catalyzed cross-coupling steps; bromide is typically inert under these conditions.

4-Bromo-3-pyridinemethanol Hydrobromide: Quantitative Comparison vs. Alternatives


Thermal Stability vs. Free Base

The hydrobromide salt demonstrates superior thermal stability compared to the free base, as evidenced by vendor storage specifications. While the free base of 4-bromo-3-pyridinemethanol must be stored at -20°C to prevent degradation, the hydrobromide salt is stable when stored sealed and dry at 2–8°C . This 22–28°C difference in required storage temperature quantifies a reduced reliance on freezer space and mitigates the risk of freeze-thaw degradation cycles, a common cause of batch-to-batch variability in sensitive synthesis .

Storage Stability
Supplier specification
HBr salt: 2–8 °C (sealed, dry) Free base: −20 °C 22–28 °C higher permissible storage temperature
May reduce cold-chain complexity
Data to verify under intended synthesis workflows
Storage Stability Thermal Degradation Cold Chain Management

Crystalline Solid vs. Liquid Free Base: Weighing Precision

4-Bromo-3-pyridinemethanol hydrobromide is supplied as a crystalline solid, whereas the free base is often a liquid or low-melting solid (boiling point 302.8°C) . This solid-state morphology enables precise gravimetric dispensing—a critical factor in small-scale medicinal chemistry where reaction stoichiometry must be tightly controlled . In contrast, handling liquids or low-melting solids introduces volumetric measurement errors and potential loss due to adherence to glassware or pipette tips. The hydrobromide salt's crystalline form ensures consistent mass transfer, reducing experimental variability.

Physical Form
Supplier specification
Crystalline solid (HBr salt) vs. liquid/low-melting solid (free base, bp 302.8 °C). Eliminates volumetric measurement errors.
Supports precise weighing and consistent mass transfer
Handling advantage confirmed by supplier reports
Weighing Accuracy Physical Form Laboratory Handling

Multi-Vendor Purity Consistency

Commercially available 4-Bromo-3-pyridinemethanol hydrobromide is routinely offered with a minimum purity specification of 97% . This specification is comparable to the highest purities available for the free base (typically 97–98%) . However, the hydrobromide salt's crystalline form facilitates purification and ensures that the delivered material consistently meets this specification without the degradation that can lower the effective purity of the free base during storage or shipping. This reliability in purity translates to more predictable reaction outcomes and reduced need for repurification prior to use.

Purity Stability
Supplier specification
≥97% (HBr salt); comparable to free base 97–98%. Salt form maintains purity during storage/shipping.
May reduce need for in-house repurification
Lot-specific COA review advised
Chemical Purity Quality Control Reproducibility

Bromide Counterion vs. Chloride in Cross-Coupling

The hydrobromide salt's bromide counterion is generally inert in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), a common fate for aryl bromides like this building block [1]. In contrast, the chloride counterion present in the hydrochloride salt (CAS 1546624-18-3) can participate in ligand exchange or deactivate palladium catalysts, particularly under the anhydrous, basic conditions typical of these transformations . While direct comparative kinetic data for this specific compound are not available, class-level knowledge of halide counterion effects in organometallic catalysis supports the selection of the hydrobromide salt to minimize side reactions and maximize coupling efficiency.

Counterion Compatibility
Class-level inference
Bromide: generally inert in Pd-catalyzed cross-coupling. Chloride (HCl salt): potential catalyst poisoning.
Selecting HBr salt may safeguard coupling efficiency
Based on general halide compatibility; compound-specific data not available
Cross-Coupling Catalysis Counterion Effects

4-Bromo-3-pyridinemethanol Hydrobromide: Key R&D and Scale-Up Applications


High-Throughput Library Synthesis for Kinase Inhibitors

The crystalline hydrobromide salt's ease of weighing and consistent purity (≥97%) make it ideal for automated solid dispensing platforms used in parallel synthesis. Its stability at 2–8°C ensures that stock solutions maintain potency over multiple runs, a critical factor in generating reproducible structure-activity relationship (SAR) data . The bromine atom at the 4-position serves as a versatile handle for Suzuki-Miyaura coupling with diverse boronic acids, enabling rapid diversification of the pyridine core, a privileged scaffold in kinase inhibitor design .

Scale-Up: Reliable Intermediate for Agrochemical APIs

For kilogram-scale synthesis of agrochemical active ingredients, the hydrobromide salt's improved thermal stability (storage at 2–8°C vs. -20°C for free base) reduces the capital and operational expenses associated with large-volume freezer storage . The solid form also simplifies material handling in pilot plants, minimizing solvent use for transfers and improving overall process mass intensity. The bromide counterion poses minimal interference in subsequent steps, a crucial consideration when telescoping multi-step sequences .

Academic Research: Modular Building Block for Method Studies

In academic settings where access to specialized cold storage may be limited, the ability to store 4-bromo-3-pyridinemethanol hydrobromide in a standard refrigerator (2–8°C) eliminates a barrier to procurement . Its reliable purity and solid-state form empower graduate students to execute precise, stoichiometry-sensitive reactions—such as Mitsunobu couplings with alkynyl phenols—without the need for time-consuming repurification or complex handling procedures .

Application
Selection Property
Validation Focus
Automated library synthesis for kinase inhibitor SAR
Crystalline solid, consistent purity lot-to-lot
Dispensing reproducibility and cross-coupling efficiency
Kilogram-scale agrochemical intermediate production
Ambient handling stability, reduced cold-chain footprint
Process mass intensity and telescoped sequence tolerance
Academic method development (Mitsunobu, cross-coupling)
Standard refrigerator storage, precise mass transfer
Reduced repurification needs and simplified protocol execution
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